![molecular formula C12H10ClN7O2 B4333289 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE](/img/structure/B4333289.png)
3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE
Overview
Description
3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE is a complex organic compound that features a combination of oxadiazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with cyanogen bromide to form 4-chlorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, followed by coupling with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent selection, temperature control, and purification methods are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Halogenation and nitration reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For instance, it may inhibit protein tyrosine phosphatases, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-1H-tetrazole
- 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-propanoic acid
Uniqueness
What sets 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE apart is its dual ring structure, combining both oxadiazole and tetrazole functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,3,4-tetrazol-5-yl)propanamide is a novel oxadiazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure features a chlorophenyl group and a tetrazole moiety attached to an oxadiazole ring. The presence of these functional groups is critical for the biological activity exhibited by the compound.
Biological Activity Overview
Compounds containing oxadiazole and tetrazole moieties have been reported to exhibit a variety of biological activities, including:
- Anticancer Activity : Several studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated potential in reducing inflammation.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the tetrazole group via cycloaddition reactions.
- Final coupling with propanamide to yield the target compound.
Case Studies
A series of studies have explored the biological activity of similar compounds. For instance:
- Anticancer Studies :
- Mechanism of Action :
- Antimicrobial Activity :
Data Tables
Compound Name | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-Yl]-N-(1H-Tetrazol-5-Yl)Propanamide | Anticancer | 10.38 | Apoptosis induction |
3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-Yl Methanamine | Antimicrobial | 15.0 | Cell wall disruption |
1-(5-(Chlorophenyl)-1,2,4-Oxadiazol-2-Yl)Cyclopentanamine | Antitumor | 8.0 | Cell cycle arrest |
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7O2/c13-8-3-1-7(2-4-8)11-15-10(22-18-11)6-5-9(21)14-12-16-19-20-17-12/h1-4H,5-6H2,(H2,14,16,17,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINTTXADEZSAHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=NNN=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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